
2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide is an organic compound with the molecular formula C9H12Cl2N2O2 It consists of a furan ring attached to a carboxylic acid group and a hydrazide group substituted with two 2-chloroethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide can be synthesized through the reaction of 2-furoic acid with 2,2-bis(2-chloroethyl)hydrazine. The reaction typically involves the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The 2-chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various derivatives of this compound, such as oxides, reduced hydrazides, and substituted derivatives.
Applications De Recherche Scientifique
2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the formation of reactive intermediates that interact with cellular components, leading to various biological responses. Specific molecular targets and pathways may include enzymes, receptors, and signaling pathways involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic acid hydrazide: A related compound with similar chemical structure but without the 2-chloroethyl groups.
2-Furoylhydrazine: Another similar compound used in various chemical and biological applications.
Uniqueness
2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide is unique due to the presence of the 2-chloroethyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1901-06-0 |
|---|---|
Formule moléculaire |
C9H12Cl2N2O2 |
Poids moléculaire |
251.11 g/mol |
Nom IUPAC |
N',N'-bis(2-chloroethyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C9H12Cl2N2O2/c10-3-5-13(6-4-11)12-9(14)8-2-1-7-15-8/h1-2,7H,3-6H2,(H,12,14) |
Clé InChI |
GMMSSVMQNUABLT-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)NN(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


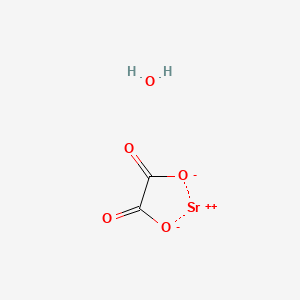
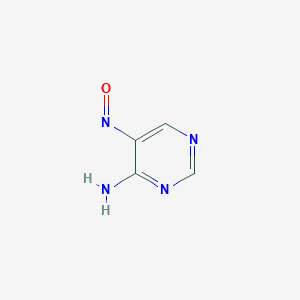
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)
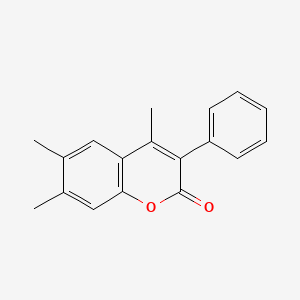
![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)
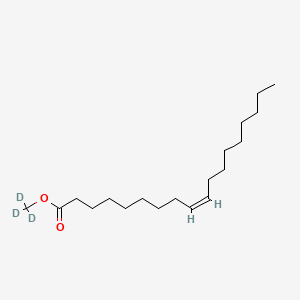
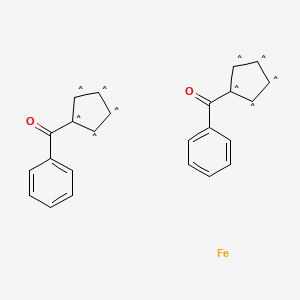
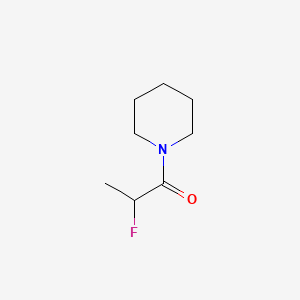
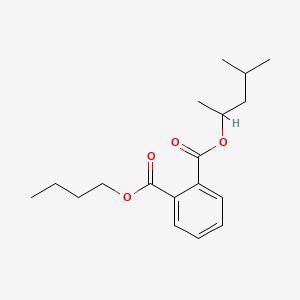
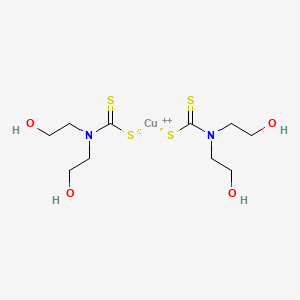
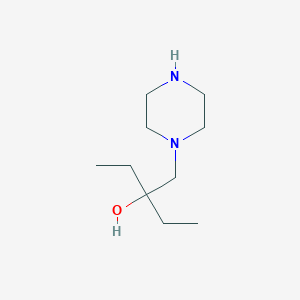
![(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13827283.png)

![3-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13827286.png)
